molecular formula C7H6F3N B124266 3-(Trifluoromethyl)aniline CAS No. 98-16-8

3-(Trifluoromethyl)aniline

Cat. No. B124266
CAS RN: 98-16-8
M. Wt: 161.12 g/mol
InChI Key: VIUDTWATMPPKEL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)aniline is an organic compound with the formula CF3C6H4NH2. It is one of three isomers of trifluoromethylaniline. Classified as an aromatic amine, they are colorless liquids .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)aniline involves several steps. One approach involves the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene, followed by the conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene, and finally the conversion of pivalylamino-2-methyl-3-trifluoromethylbenzene to 2-methyl-3-trifluoromethylaniline .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)aniline is CF3C6H4NH2 . More detailed structural information can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving 3-(Trifluoromethyl)aniline are complex and varied. For example, it has been used in the trifluoromethylarylation of alkenes . Another study describes a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)aniline include a molecular weight of 161.12 g/mol, a density of 1.29 g/cm3, a melting point of 5 to 6 °C, and a boiling point of 187 to 188 °C .

Scientific Research Applications

  • Vibrational Analysis in NLO Materials :

    • 4-Chloro-3-(trifluoromethyl)aniline, among other derivatives, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These compounds are considered potentially useful in non-linear optical (NLO) materials. The research highlights the effects of substituents on vibrational spectra and includes hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis (Revathi et al., 2017).
  • Kinetic Study in Trifluoromethylation :

    • A kinetic study of C-trifluoromethylation of aniline with various trifluoromethylating agents has been conducted. This research provides insight into the reactivity of heterocyclic compounds compared to non-heterocyclic ones, contributing to a better understanding of reaction mechanisms (Ono & Umemoto, 1996).
  • Applications in Organic Synthesis :

    • 3-(Trifluoromethyl)aniline derivatives have been used in the synthesis of biologically active compounds and as building blocks in chemical synthesis. For instance, a visible-light-induced radical trifluoromethylation process for free anilines has been developed, enabling the transformation of these compounds into various fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
  • Synthesis of Isoxazoles and 1,3,5-Triazines :

    • Trifluoromethyl-substituted anilines have been used in novel one-pot preparations of isoxazoles and 1,3,5-triazines. This synthesis demonstrates the growing synthetic importance of activated trifluoromethyl groups in the creation of diverse molecular structures (Strekowski et al., 1995).
  • Magnetic Nanoparticle-based Drug Delivery System :

    • 3-(Trifluoromethyl)aniline derivatives have been utilized in the development of magnetic nanoparticles for drug delivery systems. This approach enhances the therapeutic capacity and stability of drugs, showing potential for more effective tumor treatment (Hua et al., 2011).
  • Spectroscopic and Quantum Chemical Studies :

    • Comprehensive spectroscopic and quantum chemical studies have been conducted on 3-(Trifluoromethyl)aniline and its derivatives. These studies are crucial for understanding the molecular structure, electronic properties, and vibrational characteristics of these compounds (Arjunan et al., 2011).

Safety And Hazards

3-(Trifluoromethyl)aniline is toxic by ingestion and inhalation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

3-(trifluoromethyl)aniline
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InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2
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InChI Key

VIUDTWATMPPKEL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)N)C(F)(F)F
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Molecular Formula

C7H6F3N
Record name 3-TRIFLUOROMETHYLANILINE
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DSSTOX Substance ID

DTXSID9024512
Record name 3-(Trifluoromethyl)aniline
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Molecular Weight

161.12 g/mol
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Physical Description

3-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Toxic by ingestion and inhalation. Used to make dyes and pharmaceuticals., mp = 5.5 deg C; [ChemIDplus] Colorless to yellow liquid with a fishy odor; [HSDB] Colorless liquid; [MSDSonline]
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Boiling Point

369.5 °F at 764 mmHg (EPA, 1998), 187.5 °C @ 764 MM HG
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Flash Point

185 °F (NTP, 1992)
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER
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Density

1.303 at 59.9 °F (EPA, 1998) - Denser than water; will sink
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Vapor Density

5.56 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.59 [mmHg]
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Product Name

3-(Trifluoromethyl)aniline

Color/Form

COLORLESS TO YELLOW OILY LIQ

CAS RN

98-16-8
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Melting Point

37 °F (EPA, 1998)
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Synthesis routes and methods I

Procedure details

Sodium carbonate (318 g; 3 moles), water (0.5 liter), meta-trifluoromethylaniline (966 g; 6 moles) and triethylamine (20 g; 0.2 mole) were introduced, in an inert atmosphere, into a 2 liter round flask. The reaction medium was heated to a temperature of 50° C. with good stirring. Allyl chloride (230 g; 3 moles) was then introduced over approximately a 4 hour period. The temperature increased from 50° C. to 70° C. during the addition of allyl chloride. The reaction mass was then heated to a temperature of 100° C. for 1 hour before being cooled to about 50° C. After washing with water and phase separation, the organic phase was distilled under vacuum (5,000 Pa). This resulted in the separation of unconverted m-trifluoromethylaniline (540 g; 3.35 moles) from N-allyl-meta-trifluoromethylaniline (367 g; 1.83 moles), which corresponds to a 61% yield based on allyl chloride and a 70% yield based on meta-trifluoromethylaniline. The mass/volume output was 245 gel of reaction medium.
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
966 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Toluene (1,830 g) and m-trifluoromethylaniline (1,127 g; 7 moles) were introduced in an inert atmosphere into a 6 liter round flask. The reaction medium was stirred and heated to a temperature of 110° C. At that temperature, allyl chloride (382.5 g; 5 moles) and triethylamine (506 g; 5 moles) were added in parallel, over approximately 3 hours, with a lead of the order of 10% for allyl chloride. When the addition was complete, the reaction medium was maintained at a temperature of 115° C. for 1 hour and was then cooled to a temperature 30° C. The reaction mass was washed with water (4 washes with a total of 1.3 liter of water), to extract triethylamine hydrochloride. The organic phase was then distilled at atmospheric pressure and then under reduced pressure (<3,000 Pa). This resulted in the separation of toluene and unconverted m-trifluoromethylaniline (460 g; 2.86 moles) from N-allyl-m-trifluoromethylaniline (588 g; 2.92 moles), which corresponds to a 57% yield based on allyl chloride and 70% based on converted m-trifluoromethylaniline.
Quantity
382.5 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7 mol
Type
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Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

As another example, benzotrifluoride by nitration gives 3-nitrobenzotrifluoride which in turn by reduction gives 3-aminobenzotrifluoride. The latter can be reacted with phosgene to yield the 3-isocyanatobenzotrifluoride. In the subsequent reaction of the isocyanate with dimethylamine the 1-(3-trifluoromethylphenyl)-3-dimethyl-urea is obtained which is an important herbicide (DE-AS (German Examined Specification) No. 1206201).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)aniline
Reactant of Route 2
3-(Trifluoromethyl)aniline
Reactant of Route 3
3-(Trifluoromethyl)aniline
Reactant of Route 4
3-(Trifluoromethyl)aniline
Reactant of Route 5
3-(Trifluoromethyl)aniline
Reactant of Route 6
3-(Trifluoromethyl)aniline

Citations

For This Compound
1,090
Citations
V Arjunan, T Rani, S Mohan - Journal of Molecular Structure, 2011 - Elsevier
The FTIR and FT-Raman spectra of 2-(trifluoromethyl)aniline (2TFMA) and 3-(trifluoromethyl)aniline (3TFMA) have been recorded in the range 4000–400 and 4000–100 cm −1 , …
Number of citations: 26 www.sciencedirect.com
B Revathi, V Balachandran, B Raja, K Anitha… - Journal of Molecular …, 2017 - Elsevier
Primarily, the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline are studied through an experiment by …
Number of citations: 17 www.sciencedirect.com
S Saravanan, V Balachandran… - Spectrochimica Acta Part A …, 2014 - Elsevier
The Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline (NTFA) were recorded in the regions 4000–400 cm −1 and 3500–100 cm −1 , …
Number of citations: 11 www.sciencedirect.com
M WARNE, EM Lenz, D Osborn, JM Weeks… - Biomarkers, 2000 - Taylor & Francis
1 H NMR spectra of earthworms Eisenia veneta treated with 3-trifluoromethyl-aniline in a 72-h contact filter paper test have been analysed using pattern recognition techniques to …
Number of citations: 61 www.tandfonline.com
Z Fang, B Hong, W Wu, Z Weng - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… In summary, we have developed a simple and efficient synthetic protocol for the synthesis of 3-trifluoromethyl aniline derivatives via the annulation of α,β-unsaturated carbonyl …
Number of citations: 0 pubs.rsc.org
T Karthick, V Balachandran, S Perumal… - Spectrochimica Acta Part …, 2013 - Elsevier
In this work, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been investigated and both the experimental and theoretical vibrational data indicate the presence …
Number of citations: 24 www.sciencedirect.com
YV Veremeichik, DN Shurpik, OA Lodochnikova… - Russian Journal of …, 2016 - Springer
N-Sulfinyl-3-(trifluoromethyl)aniline reacted with bicyclo[2.2.1]hept-2-ene and bicyclo[2.2.1]-hepta-2,5-diene to give the corresponding Diels‒Alder adducts which were oxidized to 8-…
Number of citations: 10 link.springer.com
NA Macleod, KP Lawley… - The Journal of Physical …, 2001 - ACS Publications
Internal rotation in the ionic ground states of 1-, 2-, and 3-(trifluoromethyl)aniline (ABTF) have been studied by high-resolution photoelectron spectroscopy (ZEKE-PFI) using the S 1 state …
Number of citations: 2 pubs.acs.org
M Harča, I Habinovec, E Meštrović, I Biljan… - Croatica Chemica …, 2016 - hrcak.srce.hr
Identification of unknown pharmaceutical impurities is an essential part in the drug development process. In the present study, we developed and applied liquid chromatography (LC)–…
Number of citations: 10 hrcak.srce.hr
D Spinelli, P Zanirato, E Di Miceli… - The Journal of …, 1997 - ACS Publications
On the Reaction of 3-Bromo-2-nitrobenzo[b]thiophene 13C-Labeled at C-2 with 3-(Trifluoromethyl)aniline: A Preliminary Insight into a Nucleophilic Substitution with Rearrangement | The Journal of …
Number of citations: 18 pubs.acs.org

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